molecular formula C14H15N B6335819 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 1422518-51-1

2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole

Cat. No.: B6335819
CAS No.: 1422518-51-1
M. Wt: 197.27 g/mol
InChI Key: VUEJLWHTYRLLSS-UHFFFAOYSA-N
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Description

2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a fused pyrrole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopenta[b]pyrrole core, a scaffold recognized for its potential bioactivity. Fused pyrrole systems are privileged structures in drug discovery, known for their presence in various bioactive molecules and non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketorolac and Tolmetin . Researchers investigate this benzyl-substituted analog as a key synthetic intermediate or precursor for developing novel therapeutic agents. The structural motif is common in compounds studied for their anti-inflammatory properties, often through mechanisms involving the inhibition of pro-inflammatory cytokines or cyclooxygenase (COX) enzymes . Furthermore, closely related tetrahydrocyclopenta[b]pyrrole carboxylic acid derivatives have been cited in patent literature concerning inhibitors of D-amino acid oxidase (DAAO), a target for treating neurodegenerative diseases, cognitive deficits, and neuropathic pain . This reagent is provided For Research Use Only and is intended for use by qualified laboratory researchers. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14(12)15-13/h1-3,5-6,10,15H,4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEJLWHTYRLLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 2 Benzyl 1,4,5,6 Tetrahydrocyclopenta B Pyrrole and Analogues

Mechanistic Investigations of Annulation and Cascade Reactions

The construction of the tetrahydrocyclopenta[b]pyrrole skeleton often involves sophisticated annulation and cascade reactions that efficiently build the fused-ring system. Platinum-catalyzed cascade reactions represent a notable method for synthesizing substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. These reactions proceed via a cyclization/ring-expansion process, starting from precursors like 2-alkynyl-1-azaspiro[2.3]hexanes. Another approach involves the reaction of 3,5-disubstituted 1,2,4-triazines with cyclobutanone, mediated by pyrrolidine. The mechanism for the formation of the cyclopenta[b]pyrrole (B12890464) ring system in this case is proposed to be a tandem [4+2] cycloaddition, followed by cycloreversion and a ring rearrangement.

More complex, polyfunctionalized analogues such as tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridines can be synthesized through catalyst-free, three-component reactions. For instance, the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724) affords these tricyclic products in high yields. In a different strategy, palladium-catalyzed rollover annulation has been developed for related heterocyclic systems like 1-benzylpyrazoles with alkynes, which involves a twofold activation of C-H bonds to construct a seven-membered azepine ring fused to the initial heterocycle.

The pathways of these complex reactions are dictated by the formation and transformation of key intermediates. In the platinum-catalyzed cascade cyclization of 2-alkynyl-1-azaspiro[2.3]hexanes, the reaction proceeds through intermediates that facilitate the expansion of the cyclobutane (B1203170) ring into the cyclopentane (B165970) ring of the final product. For organocatalytic syntheses of pyrroles, mechanistic pathways often involve the initial formation of enamine intermediates. These enamines then react with other components, such as nitroalkenes, to form imine intermediates which subsequently cyclize.

In multicomponent reactions leading to complex fused systems like tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridines, the reaction proceeds through a cascade of steps involving the initial formation of a zwitterionic intermediate from the isocyanide and the dialkyl but-2-ynedioate. This intermediate then undergoes further reaction with the dihydropyridine (B1217469) component to construct the fused ring system.

Cycloaddition Reactions Involving the Tetrahydrocyclopenta[b]pyrrole Core

Cycloaddition reactions are fundamental to the synthesis of the cyclopenta[b]pyrrole core. A key example is the reaction between 1,2,4-triazines and cyclobutanone, which is thought to proceed through a tandem sequence initiated by a [4+2] cycloaddition. This is followed by a cycloreversion and ring rearrangement to yield the final fused pyrrole (B145914) system. Similarly, related fused pyridine (B92270) systems have been synthesized via a [4+2] cycloaddition process involving dihydropyridines. These reactions highlight the utility of cycloaddition strategies in building the foundational architecture of these complex heterocycles.

Electrophilic and Nucleophilic Substitutions on the Fused Pyrrole and Cyclopentane Rings

The aromatic pyrrole ring within the tetrahydrocyclopenta[b]pyrrole core is generally considered a π-excessive system, which typically makes it resistant to nucleophilic aromatic substitution (NAS) reactions. However, functionalization can be achieved under specific conditions or on activated substrates. For instance, in related diketopyrrolopyrrole systems bearing strongly electron-withdrawing groups like pentafluorophenyl substituents, nucleophilic aromatic substitution with thiols and phenols can occur selectively at room temperature. The effective nucleophile is often generated in situ, such as an alkoxide formed by using a base like Cs₂CO₃ when reacting with less nucleophilic phenols. rsc.org

Electrophilic substitution is a more common pathway for functionalizing pyrrole rings. Furthermore, intramolecular electrophilic cyclization can be employed to build fused systems. For example, N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate derivatives can be treated with iodine, which activates the triple bond and initiates a 6-endo-dig cyclization to yield pyrrolooxazinone derivatives. polimi.it This demonstrates the potential for electrophilic reactions on side chains to induce cyclization and form more complex fused structures.

Rearrangement Pathways within Fused Pyrrole Systems

Rearrangement reactions are crucial in several synthetic routes toward fused pyrrole systems, allowing for the construction of the desired carbocyclic or heterocyclic rings. A prominent example is the platinum-catalyzed synthesis of 1,4,5,6-tetrahydrocyclopenta[b]pyrroles from 2-alkynyl-1-azaspiro[2.3]hexanes, which involves a key ring-expansion step. Similarly, the formation of cyclopenta[b]pyrroles from 1,2,4-triazines includes a ring rearrangement as the final step in a tandem sequence.

In other fused sulfur- and nitrogen-containing heterocycles, rearrangement pathways have also been observed. For instance, a nucleophile-induced ring contraction of a 1,4-thiazine ring has been used to synthesize pyrrolo[2,1-b] rsc.orgacs.orgbenzothiazoles. nih.gov This process involves the initial nucleophilic attack, cleavage of an S–C bond to form a 1-(2-thiophenyl)pyrrole intermediate, which then undergoes intramolecular cyclization. nih.gov Additionally, intramolecular cyclizations of 1-(2-(methylsulfinyl)phenyl)-1H-pyrroles can occur under "interrupted Pummerer rearrangement" conditions. nih.gov

Redox Properties and Oxidation States of Pyrrole-Fused Systems

The redox behavior of pyrrole-fused systems is integral to their chemical reactivity and potential applications in materials science and medicinal chemistry. The oxidation of pyrroles can be a complex process, but controlled methods using various oxidants can lead to highly functionalized products like pyrrolidinones. nih.gov Upon oxidation, the parent pyrrole molecule is converted to maleimide. pharmaguideline.com The electrochemical synthesis of pyrrole-containing heterocycles is also a significant area of study, where anodic oxidation can initiate cyclization or annulation reactions. rsc.orgnih.gov

The redox potential of these systems is highly dependent on the nature and position of substituents on the pyrrole ring. Electron-donating and electron-withdrawing groups can significantly alter the ionization energy and electron spin density distribution. researchgate.net For instance, the introduction of a nitro group on a pyrrole-containing macrocycle can significantly affect its redox potentials. researchgate.net In some cases, pyrrole derivatives have demonstrated antioxidant properties, showing resistance to oxidative stress. A novel acid-catalyzed intermolecular redox amination reaction utilizes the inherent reducing power of 3-pyrroline (B95000) to react with aldehydes and ketones, forming N-alkyl pyrroles. nih.gov This highlights how the redox properties of the partially saturated pyrrole precursors can be harnessed in synthesis. The reactivity of these systems can also be applied in the development of materials for dye-sensitized solar cells, where redox reactions are fundamental to converting solar energy into electrical energy. scielo.br

Spectroscopic and Advanced Structural Elucidation of 2 Benzyl 1,4,5,6 Tetrahydrocyclopenta B Pyrrole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, COSY, NOESY/NOE, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HMBC) experiments provide a complete picture of the molecular framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of protons. The benzylic protons typically appear as a singlet around 5.22 ppm. mdpi.com Protons on the aromatic ring of the benzyl (B1604629) group resonate in the range of 7.20-7.40 ppm. mdpi.com The protons within the tetrahydrocyclopenta[b]pyrrole core have characteristic shifts: the pyrrole (B145914) proton (if present) can be found around 6.0-6.9 ppm, while the aliphatic protons of the cyclopentane (B165970) ring appear at higher fields. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The benzylic carbon is typically observed around 54 ppm. rsc.org Aromatic carbons of the benzyl group resonate in the 125-135 ppm region. rsc.org Carbons in the pyrrole ring appear between 106 and 142 ppm, while the aliphatic carbons of the fused cyclopentane ring are found in the upfield region of the spectrum, typically between 20 and 50 ppm. mdpi.compdx.edu

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, establishing the connectivity of adjacent protons within the aliphatic cyclopentane ring and tracing the spin systems.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the benzyl group to the C2 position of the pyrrole ring and for assembling the fused ring system by observing correlations between protons on the cyclopentane ring and carbons in the pyrrole ring.

NOESY/NOE (Nuclear Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of protons. ipb.pt For instance, NOE correlations can establish the relative stereochemistry at chiral centers within the tetrahydrocyclopenta[b]pyrrole core and confirm the spatial relationship between the benzyl substituent and the fused ring system. ipb.pt

Assignment¹H NMR Chemical Shift (δ, ppm) (Typical Range)¹³C NMR Chemical Shift (δ, ppm) (Typical Range)
Benzylic CH₂~5.2-5.6~54
Aromatic CH (Benzyl)7.2-7.4125-129
Aromatic C (Quaternary, Benzyl)-~134
Pyrrole C-H~6.0-6.9106-123
Pyrrole C (Substituted)-121-142
Aliphatic CH₂ (Cyclopentane)~1.5-3.020-40
Aliphatic CH (Bridgehead)~3.0-4.540-60

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the parent compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com

The electron ionization (EI) mass spectrum of a 2-benzyl-substituted pyrrole derivative would be expected to show a prominent molecular ion peak (M⁺•). scielo.org.mx A characteristic and often base peak in the spectrum would correspond to the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, resulting from the cleavage of the benzylic C-C bond. scielo.org.mx Other significant fragmentation pathways could involve the loss of the benzyl radical to give an [M-91]⁺ ion, followed by fragmentation of the tetrahydrocyclopenta[b]pyrrole ring system.

m/zProposed FragmentSignificance
[M]⁺•Molecular IonConfirms Molecular Weight
91[C₇H₇]⁺ (Tropylium ion)Characteristic of a benzyl group
[M-91]⁺Loss of benzyl radicalIndicates benzyl substituent

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, allowing for the precise determination of bond lengths, bond angles, and both relative and absolute stereochemistry. nih.gov This technique is invaluable for confirming the connectivity established by NMR and for understanding the molecule's conformation in the solid state.

The fused nature of the tetrahydrocyclopenta[b]pyrrole system results in a non-planar structure. X-ray analysis reveals the specific conformation of the five-membered cyclopentane ring, which typically adopts an envelope or twist conformation to minimize steric strain. The dihedral angles between the pyrrole ring and the mean plane of the cyclopentane ring are key parameters in defining this conformation. units.it For instance, in related fused pyrrole systems, dihedral angles between adjacent rings can range from approximately 20° to 26°, indicating significant puckering. units.it

The crystal packing of these molecules is governed by various non-covalent interactions. If the pyrrole nitrogen is unsubstituted (N-H), intermolecular hydrogen bonding is a dominant feature, often forming chains or networks. scispace.com A notable interaction observed in pyrrole-containing structures is the N-H···π(pyrrole) hydrogen bond, where the N-H group of one molecule interacts with the electron-rich π-system of a neighboring pyrrole ring. scispace.comcore.ac.uk The benzyl group can also participate in π-π stacking or C-H···π interactions, further influencing the crystal lattice. Analysis of these interactions is crucial for understanding the supramolecular chemistry of these compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

For a typical this compound derivative, the IR spectrum would display several key absorption bands:

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ indicates the presence of the N-H group in the pyrrole ring. researchgate.net

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the benzyl group's aromatic ring. rsc.org

Aliphatic C-H Stretch: Strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the methylene (B1212753) (CH₂) groups in the cyclopentane and benzyl moieties. rsc.org

C=C Stretch: Vibrations associated with the carbon-carbon double bonds within the pyrrole and benzene (B151609) rings typically appear in the 1500-1600 cm⁻¹ range. nih.gov

C-N Stretch: The C-N stretching vibration of the pyrrole ring is usually observed around 1198-1295 cm⁻¹. researchgate.netresearchgate.net

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3200-3400N-H StretchPyrrole N-H
3030-3100C-H StretchAromatic (Benzyl)
2850-2960C-H StretchAliphatic (CH₂)
1500-1600C=C StretchAromatic/Pyrrole Ring
1198-1295C-N StretchPyrrole Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound consists of the fused pyrrole ring system and the benzyl group. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions. researchgate.net Pyrrole itself exhibits an absorption maximum around 210 nm. The extended conjugation provided by the fusion with the cyclopentene (B43876) ring and the presence of the benzyl group would likely result in a bathochromic (red) shift of this absorption band to longer wavelengths, typically in the 250-290 nm range. units.itresearchgate.net The exact position and intensity (molar absorptivity, ε) of the absorption maxima can be influenced by the solvent and the presence of other substituents on the ring system. nih.gov

Theoretical and Computational Chemistry Studies on 2 Benzyl 1,4,5,6 Tetrahydrocyclopenta B Pyrrole

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, methods such as DFT and ab initio calculations are employed to predict its properties. DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules. epstem.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach for comparison. researchgate.netmdpi.com These calculations are typically performed with basis sets like 6-311G(d,p) or 6-311++G(d,p) to ensure reliable results. epstem.netmdpi.comnih.gov

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, calculations would be performed to determine bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the structure and iteratively adjusting the atomic coordinates until a minimum on the potential energy surface is located. epstem.net Vibrational frequency analysis is then performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). mdpi.commdpi.com

Conformational analysis is crucial for flexible molecules like this one, particularly concerning the orientation of the benzyl (B1604629) group relative to the tetrahydrocyclopenta[b]pyrrole core. Molecular mechanics and DFT calculations can be used to explore the conformational space by systematically rotating the single bonds. nih.gov It is expected that the benzyl group will adopt a conformation that minimizes steric hindrance, likely with the phenyl ring positioned pseudo-equatorially to the heterocyclic ring system. nih.gov

Table 1: Predicted Structural Parameters for this compound (Based on DFT B3LYP/6-311G(d,p) calculations on similar structures).
ParameterDescriptionPredicted Value
Bond Length (Å)Pyrrole (B145914) C-N~1.38 Å
Bond Length (Å)Pyrrole C=C~1.39 Å
Bond Length (Å)Pyrrole C-C~1.42 Å
Bond Length (Å)C-C (Aliphatic)~1.54 Å
Bond Angle (°)C-N-C (in Pyrrole)~109°
Bond Angle (°)N-C-C (in Pyrrole)~108°
Dihedral Angle (°)Torsion of Benzyl GroupEnergy minima expected around 60° and 240°

The electronic behavior of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A smaller energy gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich fused pyrrole ring system, which is characteristic of such nitrogen-containing heterocycles. The LUMO, conversely, is likely distributed across the π-system of the benzyl substituent. DFT calculations can provide precise energies for these orbitals and visualize their spatial distribution. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound.
ParameterDescriptionPredicted Value (a.u.)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -0.23
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -0.08
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO~ 0.15

Natural Bond Orbital (NBO) analysis is a computational technique used to study hybridization, covalency, and intramolecular charge transfer within a molecule. pnrjournal.comnih.gov It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.govwisc.edu

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ(C-C)pyrroleHighLone pair delocalization into adjacent antibonding orbital
π(C=C)pyrroleπ(C=C)benzylModerateπ-π conjugation between the pyrrole and benzyl rings
σ(C-H)σ*(C-C)LowSigma bond hyperconjugation

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. mdpi.comscispace.com These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), are calculated from the energies of the frontier molecular orbitals.

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov The condensed Fukui function (fk) indicates the reactivity of a specific atom. An even more precise descriptor is the dual descriptor (Δf(r)), which can distinguish between sites favorable for nucleophilic attack (where Δf(r) > 0) and electrophilic attack (where Δf(r) < 0). mdpi.comresearchgate.net For this compound, these calculations would likely identify the nitrogen atom and specific carbon atoms in the pyrrole ring as the primary sites for electrophilic attack, due to the delocalization of the nitrogen lone pair.

Table 4: Global Reactivity Descriptors.
DescriptorFormulaSignificance
Chemical Potential (μ)(EHOMO + ELUMO) / 2Measures the tendency of electrons to escape.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Electrophilicity Index (ω)μ2 / 2ηMeasures the ability of a molecule to accept electrons.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify transition states, intermediates, and the activation energies associated with a particular reaction pathway. For the synthesis of the this compound scaffold, computational studies could investigate various synthetic routes.

For example, a possible route could involve an isocyanide-based multicomponent reaction to form the fused ring system. nih.gov DFT calculations could be used to model the reaction steps, such as an initial condensation, a nucleophilic attack, and subsequent cycloaddition and dehydration steps. mdpi.com By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), the most energetically favorable pathway can be determined. Intrinsic Reaction Coordinate (IRC) calculations can further be used to confirm that a calculated transition state correctly connects the reactant and product.

Aromaticity Studies of Fused Pyrrole Systems

The pyrrole ring is a classic example of a five-membered aromatic heterocycle, possessing a 6π-electron system that satisfies Hückel's rule. pharmaguideline.comwikipedia.orgslideshare.net When this ring is fused to other ring systems, its aromaticity can be altered. In this compound, the pyrrole ring is fused to a saturated five-membered carbocyclic ring.

The aromaticity of this fused system can be quantified using computational methods. One of the most common techniques is the calculation of the Nucleus-Independent Chemical Shift (NICS). NICS values are typically calculated at the geometric center of the ring; a significant negative value (e.g., for benzene (B151609), NICS(0) is around -8 ppm) is a strong indicator of aromatic character. Another method, Anisotropy of the Induced Current Density (ACID), provides a visual representation of electron delocalization. researchgate.net It is expected that the pyrrole moiety in the target compound would retain substantial aromatic character, which would be confirmed by negative NICS values within that part of the fused ring system.

Spectroscopic Property Prediction and Simulation

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement and guide experimental work. For novel compounds like this compound, where experimental data may be scarce, computational simulations are instrumental in predicting spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These predictions aid in the structural elucidation and characterization of the molecule.

The primary method employed for these predictions is Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By utilizing specific functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can optimize the molecular geometry of the compound to its lowest energy state. Following geometry optimization, the same theoretical level is used to calculate spectroscopic parameters.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic magnetic shielding constants of atoms like ¹H and ¹³C. researchgate.net These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS). The resulting predicted chemical shifts can be directly compared with experimental NMR data to confirm the proposed molecular structure.

Similarly, computational methods can simulate the vibrational spectrum (IR) of a molecule. By calculating the vibrational frequencies and their corresponding intensities after geometry optimization, a theoretical IR spectrum can be generated. These calculated frequencies often require scaling by a specific factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental IR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm)
H (Benzyl CH₂)4.15
H (Pyrrole N-H)8.10
H (Aromatic)7.20 - 7.40
H (Cyclopenta C4)2.80
H (Cyclopenta C5)1.90
H (Cyclopenta C6)2.75

Note: These are hypothetical values based on typical ranges for similar structural motifs and are for illustrative purposes.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm)
C (Benzyl CH₂)50.2
C (Aromatic ipso)138.5
C (Aromatic ortho)128.8
C (Aromatic meta)127.5
C (Aromatic para)129.1
C (Pyrrole C2)135.0
C (Pyrrole C3a)120.0
C (Pyrrole C7a)145.0
C (Cyclopenta C4)30.0
C (Cyclopenta C5)25.5
C (Cyclopenta C6)29.8

Note: These are hypothetical values based on typical ranges for similar structural motifs and are for illustrative purposes.

Table 3: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch3450
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C Stretch (Aromatic)1600, 1495
C=C Stretch (Pyrrole)1550
C-N Stretch1360

Note: These are hypothetical values based on typical vibrational modes for the functional groups present and are for illustrative purposes.

The comparison of such predicted data with experimentally obtained spectra is a crucial step in the confirmation of a synthesized compound's identity. nih.gov Discrepancies between predicted and experimental values can also lead to a refinement of the computational model or a re-evaluation of the proposed structure.

Non Clinical Research Applications of Tetrahydrocyclopenta B Pyrrole Derivatives

Role as Building Blocks in Complex Organic Synthesis

The rigid, fused-ring structure of tetrahydrocyclopenta[b]pyrrole derivatives makes them valuable building blocks, or synthons, in the field of organic synthesis. Chemists utilize these frameworks to construct more complex, polycyclic, and spirocyclic molecular architectures. The inherent reactivity of the pyrrole (B145914) ring, combined with the stereochemistry of the cyclopentane (B165970) portion, offers a platform for developing diverse synthetic strategies.

Multicomponent reactions (MCRs) have emerged as a powerful tool for efficiently assembling complex molecules from simple starting materials in a single step. bohrium.com Research has demonstrated the use of isocyanide-based MCRs to rapidly construct polyfunctionalized tetrahydrocyclopenta nih.govresearchgate.netpyrrolo[2,3-b]pyridine structures. nih.gov This approach highlights the utility of the cyclopenta[b]pyrrole (B12890464) core in generating molecular diversity with high efficiency and diastereoselectivity. nih.gov

Furthermore, derivatives of this scaffold have been employed in annulation and spirocyclization reactions. For instance, specific reaction sequences have been developed to produce novel spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives. nih.gov These complex spiro compounds are synthesized by intercepting reactive zwitterionic intermediates with N-H acidic cyclopenta[b]pyrrole precursors. nih.gov The ability to functionalize the core structure allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Applications in Materials Science Research

The pyrrole nucleus is a fundamental component in the development of advanced organic materials due to its electron-rich nature and propensity for polymerization. mdpi.comresearchgate.net Derivatives of tetrahydrocyclopenta[b]pyrrole are being explored for their potential to create novel materials with tailored electronic, optical, and physical properties.

Pyrrole-based materials are renowned for their semiconducting properties. researchgate.net Polypyrrole, a well-known organic conducting polymer, is synthesized through the oxidative polymerization of pyrrole monomers. wikipedia.org The incorporation of the tetrahydrocyclopenta[b]pyrrole moiety into polymer chains or as a core for small molecule semiconductors can influence the material's charge transport characteristics, stability, and processability. mdpi.com

The electronic properties of these materials are largely dictated by their conjugated π-system. Fused-ring systems, such as thieno[3,2-b]pyrrole, which shares structural similarities with the cyclopenta[b]pyrrole core, are excellent building blocks for organic field-effect transistors (OFETs). digitellinc.com The design of donor-acceptor (D-A) type materials, where the pyrrole unit often acts as the electron donor, is a common strategy to tune the bandgap and charge carrier mobility. researchgate.net Research into pyrrolo-phenanthrolines has shown that these organic layers exhibit n-type semiconductor behavior with thermal activation energies suitable for electronic applications. mdpi.com

Table 1: Properties of Pyrrole-Based Organic Semiconductors

Compound ClassApplicationKey PropertyReference
Thieno[3,2-b]pyrrole DerivativesOFETs"Nearly-ideal" characteristics, good charge carrier mobility. digitellinc.com
Pyrrolo-phenanthrolinesNTC Thermistorsn-type semiconductor behavior, thermal activation energy of 0.75-0.78 eV. mdpi.com
Diketopyrrolopyrrole (DPP) DerivativesOFETs, OPVsStrong electron acceptors for building high-performance D-A materials. researchgate.net
Polycyclic Aromatic Hydrocarbons (PAHs)OFETs, Solar CellsUnique optical and electrical properties due to extended conjugation. rsc.org

The versatility of the tetrahydrocyclopenta[b]pyrrole scaffold allows for its integration into more complex material designs. By modifying the substituents on the core ring system, researchers can fine-tune the material's properties for specific applications. nih.govrsc.orgnih.govrsc.org

One area of exploration is the synthesis of materials with expanded π-systems by attaching various conjugated groups. This strategy is employed to enhance the photoelectronic properties of the resulting molecules. scielo.br Furthermore, these pyrrole derivatives can act as ligands for the formation of metal-organic frameworks (MOFs). The coordination of metals like cadmium, gold, silver, and zinc to 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles has been shown to result in materials with enhanced emission properties. scielo.br

Potential in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of these devices is heavily dependent on the properties of the organic dye used as a sensitizer. Pyrrole-based compounds, particularly those with a donor-π-acceptor (D-π-A) architecture, are excellent candidates for this application. researchgate.net

In this design, the pyrrole core typically functions as the electron-donating component. scielo.brscielo.br Upon photoexcitation, an electron is transferred from the donor, through a conjugated π-bridge, to an acceptor group which is anchored to a semiconductor surface (commonly TiO₂). scielo.brresearchgate.net This photo-induced electron injection into the semiconductor's conduction band initiates the generation of an electric current. scielo.br

Researchers have synthesized various 1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole derivatives for use in DSSCs. scielo.brscielo.brresearchgate.net By incorporating different conjugated bridges, such as thiophenes, and various anchoring groups, such as carboxylic acids or esters, the performance of the solar cells can be optimized. scielo.br Studies have shown that these pyrrole-based dyes can achieve significant power conversion efficiencies, demonstrating their potential as effective sensitizers in DSSC technology. scielo.br

Table 2: Performance of Pyrrolo[3,2-b]pyrrole (B15495793) Derivatives in DSSCs

Dye Structure FeatureRoleImpact on PerformanceReference
Pyrrolo[3,2-b]pyrrole CoreElectron Donor (D)Central to the photo-induced electron transfer process. scielo.brscielo.br
Conjugated Bridges (e.g., Thiophene)π-SpacerFacilitates efficient charge separation and transfer from donor to acceptor. scielo.br
Carboxylic Acid/Ester GroupsAcceptor (A) & AnchorInjects electrons into the TiO₂ conduction band and ensures good electronic communication at the dye-semiconductor interface. scielo.brscielo.brresearchgate.net
Niobium Pentachloride (NbCl₅)Synthesis CatalystEnables efficient, high-yield synthesis of the dye molecules under mild conditions. scielo.brscielo.br

Exploration in Catalysis and Reagent Design

The unique electronic and structural features of pyrrole derivatives also make them interesting candidates for applications in catalysis and as specialized reagents. While research in this area for the specific tetrahydrocyclopenta[b]pyrrole core is still developing, related fused pyrrole systems have shown promise.

Metallocorroles, which are structurally related to porphyrins and contain pyrrole rings, have been investigated as catalysts for various oxidation reactions. For example, antimony corrole (B1231805) complexes have been shown to be highly efficient catalysts for the photo-induced aerobic oxygenation of organic substrates with high selectivity.

Additionally, catalytic reactions have been developed that utilize simple pyrroles as substrates to build more complex heterocyclic structures. Ruthenium-catalyzed coupling reactions of 2,5-disubstituted pyrroles with terminal alkynes can produce substituted bicyclic pyrroles through the activation of multiple C-H bonds. rsc.org This type of transformation showcases the potential for using functionalized cyclopenta[b]pyrrole derivatives as reactive platforms for generating novel molecular entities through transition-metal catalysis. The development of new reagents and catalysts based on this scaffold could lead to novel synthetic methodologies with applications across chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, and how do they differ in efficiency?

  • The Trofimov reaction and Yoshida’s protocol are two primary methods. The Trofimov reaction utilizes cyclopentanone oxime and acetylene under acidic conditions, offering cost-effectiveness but variable yields (~40–60%) due to side reactions. Yoshida’s protocol employs transition-metal catalysts (e.g., Pd) for higher regioselectivity and yields (70–85%), but requires stringent anhydrous conditions and costly catalysts. Comparative studies recommend Yoshida’s method for scalability, while Trofimov is preferable for exploratory syntheses .

Q. How is the structural identity of this compound validated experimentally?

  • 1H/13C NMR resolves proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopentane ring protons at δ 1.8–2.6 ppm). X-ray crystallography confirms stereochemistry (e.g., bicyclic ring puckering), while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z calculated for C14H15N: 198.1283). PubChem data provides reference spectra for cross-validation .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Flash column chromatography (silica gel, hexane/EtOAc gradient) separates polar byproducts. Recrystallization (ethanol/water) enhances purity (>95%), confirmed by HPLC (C18 column, acetonitrile/water mobile phase). For chiral variants, chiral stationary-phase HPLC resolves enantiomers .

Advanced Research Questions

Q. How can quantum chemical calculations optimize the synthesis of this compound?

  • Density Functional Theory (DFT) models transition states (e.g., B3LYP/6-31G* level) to predict activation barriers for key steps like cyclization. This identifies solvent effects (e.g., THF vs. DMF stabilizes intermediates) and guides catalyst selection (e.g., Brønsted acids vs. Lewis acids). Computational workflows (Gaussian, ORCA) validate experimental yields and reduce trial-and-error .

Q. How to address contradictions in reported reaction yields or stereochemical outcomes?

  • In-situ monitoring (e.g., ReactIR spectroscopy) tracks intermediate formation to identify kinetic vs. thermodynamic control. Multivariate analysis (DoE) isolates critical variables (e.g., temperature, catalyst loading). Replicating studies under inert atmospheres (Argon) minimizes oxidation discrepancies. Conflicting stereochemistry reports are resolved via NOESY NMR or single-crystal X-ray .

Q. What experimental designs elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substitution :

  • Benzyl group : Replace with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess electronic effects on bioactivity.
  • Cyclopentane ring : Introduce sp3-hybridized substituents (e.g., methyl, hydroxyl) to probe steric/confomational impacts.
    • In vitro assays (e.g., enzyme inhibition, cytotoxicity) quantify activity changes. Molecular docking (AutoDock Vina) predicts binding modes to correlate structural modifications with target affinity .

Q. What challenges arise in scaling laboratory synthesis to pilot-scale production?

  • Solvent volume reduction (switch from batch to flow chemistry) minimizes waste. Catalyst recycling (e.g., immobilized Pd on silica) reduces costs. Thermal management (jacketed reactors) prevents exothermic runaway in cyclization steps. Process Analytical Technology (PAT) ensures consistency via real-time HPLC monitoring .

Q. How to analyze stereochemical outcomes in derivatives using advanced spectroscopic methods?

  • Chiral HPLC with polysaccharide-based columns (Chiralpak IA/IB) resolves enantiomers. Vibrational Circular Dichroism (VCD) distinguishes diastereomers via IR-active modes. X-ray crystallography with anomalous scattering (Cu-Kα radiation) assigns absolute configurations unambiguously .

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